The Physical, Chemical, and Photophysical Landscape of 2-Bromo-10-methylacridin-9(10H)-one: A Technical Whitepaper
The Physical, Chemical, and Photophysical Landscape of 2-Bromo-10-methylacridin-9(10H)-one: A Technical Whitepaper
Executive Summary
Acridone derivatives represent a privileged structural motif in both medicinal chemistry and organic materials science. Among these, 2-Bromo-10-methylacridin-9(10H)-one (CAS: 34811-52-4) stands out as a highly versatile synthetic intermediate and photophysical scaffold. The strategic N -methylation of the acridone core eliminates hydrogen-bond donor capacity—locking the molecule in its keto tautomer and enhancing organic solubility—while the bromine atom at the C2 position serves a dual purpose. Photophysically, it induces a heavy-atom effect that modulates excited-state dynamics; chemically, it acts as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling.
This whitepaper synthesizes the physicochemical properties, photophysical behavior, and a validated, metal-free synthetic protocol for 2-Bromo-10-methylacridin-9(10H)-one, providing a comprehensive guide for researchers integrating this molecule into advanced workflows.
Molecular Identity & Physicochemical Profile
Understanding the baseline properties of 2-Bromo-10-methylacridin-9(10H)-one is critical for predicting its behavior in complex formulations and synthetic pathways. The table below consolidates its core quantitative data .
| Property | Value | Scientific Implication |
| Chemical Name | 2-Bromo-10-methylacridin-9(10H)-one | IUPAC standard nomenclature. |
| Common Synonyms | N-methyl-2-bromoacridone; 2-bromo-10-methyl-10H-acridin-9-one | Frequently used in legacy literature. |
| CAS Registry Number | 34811-52-4 | Primary identifier for chemical sourcing. |
| Molecular Formula | C₁₄H₁₀BrNO | Indicates a high degree of unsaturation. |
| Molecular Weight | 288.14 g/mol | Standard MW for stoichiometric calculations. |
| Exact Mass | 286.99 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Melting Point | 199–200 °C | High melting point indicates strong π−π stacking in the solid state. |
Photophysical Dynamics & The Heavy-Atom Effect
Unsubstituted N -methylacridone (NMA) is renowned for its strong deep-blue fluorescence and high quantum yields, driven by a highly emissive 1ππ∗ singlet state . However, the photophysical landscape is fundamentally altered upon the introduction of a bromine atom at the 2-position.
The Spin-Orbit Coupling (SOC) Perturbation
Bromine is a high-Z (atomic number) element. When integrated into the conjugated π -system of the acridone core, it exerts a pronounced heavy-atom effect . This phenomenon enhances spin-orbit coupling (SOC), effectively breaking the quantum mechanical selection rules that typically forbid transitions between states of different spin multiplicities.
As a result, the rate of Intersystem Crossing (ISC) from the excited singlet state ( S1 ) to the triplet state ( T1 ) is drastically accelerated. For researchers, this means 2-Bromo-10-methylacridin-9(10H)-one exhibits quenched fluorescence compared to its parent compound, but acts as a highly efficient triplet sensitizer. This property is heavily exploited in the design of photocatalysts for singlet oxygen generation and as a foundational building block for Thermally Activated Delayed Fluorescence (TADF) OLED materials.
Jablonski diagram illustrating the 2-Br heavy-atom effect on intersystem crossing (ISC).
Chemical Reactivity & Downstream Applications
From a synthetic perspective, the C2-bromine bond is highly polarized. Situated para to the electron-donating N -methyl group and meta to the electron-withdrawing carbonyl, the C2 position is highly susceptible to oxidative addition by Palladium(0) or Nickel(0) complexes.
Application scientists frequently utilize this molecule as an electrophilic partner in:
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Suzuki-Miyaura Couplings: Appending aryl or heteroaryl groups to extend π -conjugation for organic semiconductor host materials.
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Buchwald-Hartwig Aminations: Introducing strong electron donors (e.g., carbazole or diphenylamine) to create Donor-Acceptor (D-A) architectures capable of reverse intersystem crossing (rISC).
Advanced Synthesis: Metal-Free Cross-Dehydrogenative Coupling (CDC)
Historically, acridones were synthesized via the Ullmann-Jourdan coupling followed by harsh Friedel-Crafts cyclization using polyphosphoric acid at elevated temperatures. These conditions are often incompatible with sensitive functional groups.
A modern, highly efficient alternative is the PhI(OAc)₂-mediated intramolecular Cross-Dehydrogenative Coupling (CDC) . This metal-free protocol utilizes Phenyliodine(III) diacetate to promote the direct oxidative Csp²–Csp² bond formation between an aldehyde carbon and an aromatic ring. By avoiding transition metals entirely, this route eliminates the risk of heavy metal contamination—a critical regulatory requirement in pharmaceutical intermediate synthesis.
Metal-free cross-dehydrogenative coupling (CDC) pathway for acridone synthesis.
Validated Experimental Protocol
The following methodology details the synthesis of 2-Bromo-10-methylacridin-9(10H)-one via the CDC pathway. As a self-validating system, in-process analytical controls (IPC) are embedded within the steps to ensure reproducibility and high yield (~80%) .
Step 1: Reaction Assembly
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Action: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol of 2-(N-methyl-N-(4-bromophenyl)amino)benzaldehyde in 40 mL of anhydrous Tetrahydrofuran (THF) or Dichloroethane (DCE).
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Causality: Utilizing anhydrous conditions prevents the competitive hydrolysis of the hypervalent iodine reagent, ensuring maximum oxidative efficacy toward the substrate.
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Action: Add 15.0 mmol (1.5 equiv) of PhI(OAc)₂ portion-wise to the stirred solution at room temperature.
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Causality: PhI(OAc)₂ acts as a mild, two-electron oxidant. It initiates the radical cation formation required for the intramolecular Csp²-Csp² coupling without over-oxidizing the sensitive aldehyde moiety into a carboxylic acid.
Step 2: In-Process Monitoring (Self-Validation)
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Action: Stir the reaction mixture at room temperature. Monitor the progression every 2 hours via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent system, and confirm via crude ¹H-NMR aliquots.
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Validation: The reaction is analytically complete when the distinct aldehyde proton signal (typically appearing between 9.8–10.2 ppm) completely disappears. On TLC, this correlates with the consumption of the starting material and the emergence of a highly UV-active, lower-Rf spot corresponding to the polar acridone core.
Step 3: Quenching and Isolation
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Action: Once complete, cautiously quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the resulting biphasic mixture with Ethyl Acetate (3 × 30 mL).
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Causality: The addition of NaHCO₃ neutralizes the acetic acid byproduct generated from the reduction of PhI(OAc)₂. This prevents unwanted protonation or degradation of the product during the subsequent concentration phase.
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Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification and Final Validation
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Action: Purify the crude residue via silica gel flash chromatography or recrystallization from an appropriate solvent system (e.g., DCM/Hexanes).
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Validation: The isolated 2-Bromo-10-methylacridin-9(10H)-one presents as a light brown solid. To validate the structural integrity and purity of the batch, perform a melting point analysis. A sharp transition at 199–200 °C serves as the definitive physical confirmation of successful synthesis.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 16103791, 2-Bromo-10-methylacridin-9(10H)-one." PubChem. URL:[Link]
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Gärtner, S., et al. "Substituted acridones: simple deep blue HIGHrISC emitters in an aprotic environment." RSC Advances, 2025. URL:[Link]
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Zheng, Z., Dian, L., Yuan, Y., Zhang-Negrerie, D., Du, Y., & Zhao, K. "PhI(OAc)2-Mediated Intramolecular Oxidative Aryl-Aldehyde Csp2–Csp2 Bond Formation: Metal-Free Synthesis of Acridone Derivatives." The Journal of Organic Chemistry, 2014, 79(16), 7451-7458. URL:[Link]
